molecular formula C9H8O3 B1628314 6-(hydroxymethyl)isobenzofuran-1(3H)-one CAS No. 452978-21-1

6-(hydroxymethyl)isobenzofuran-1(3H)-one

Cat. No.: B1628314
CAS No.: 452978-21-1
M. Wt: 164.16 g/mol
InChI Key: YOZMWKCMXYWHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(hydroxymethyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the benzofuran family. This compound is characterized by a benzofuran ring with a hydroxymethyl group attached to it. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hydroxymethyl)isobenzofuran-1(3H)-one can be achieved through various synthetic routes. One common method involves the hydroxymethylation of benzofuran derivatives. This process typically uses formaldehyde as the hydroxymethylating agent under acidic or basic conditions. The reaction can be carried out in the presence of catalysts such as Lewis acids or bases to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroxymethylation reactions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(hydroxymethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form a benzofuran derivative with a hydroxyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides (R-X), and aryl halides (Ar-X) are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Benzofuran-2-carboxylic acid, benzofuran-2-aldehyde.

    Reduction: 2-Hydroxybenzofuran.

    Substitution: 6-(Halomethyl)-2-benzofuran-1(3H)-one, 6-(Alkylmethyl)-2-benzofuran-1(3H)-one.

Scientific Research Applications

6-(hydroxymethyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 6-(hydroxymethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: An organic compound formed by the dehydration of reducing sugars, known for its potential carcinogenicity and use as a food additive.

    2-Hydroxybenzofuran: A benzofuran derivative with a hydroxyl group, known for its biological activities and use in pharmaceuticals.

    6-(Halomethyl)-2-benzofuran-1(3H)-one: A halogenated derivative of 6-(hydroxymethyl)isobenzofuran-1(3H)-one, used in organic synthesis.

Uniqueness

This compound is unique due to its specific structural features and the presence of a hydroxymethyl group. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

452978-21-1

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

6-(hydroxymethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8O3/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,10H,4-5H2

InChI Key

YOZMWKCMXYWHLA-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2)CO)C(=O)O1

Canonical SMILES

C1C2=C(C=C(C=C2)CO)C(=O)O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

p-Toluenesulfonic acid monohydrate (103.0 mg, 0.54 mmol) was added to a solution of 2,5-bis[(tetrahydropyran-2-yl)oxymethyl]benzoic acid (1.62 g, 4.64 mmol) obtained from Example 1-(3) in methanol (30 ml), and the mixture was stirred at room temperature for 2 hours. The resulting solution was concentrated under reduced pressure to afford a solid residue. This residue was subjected to chromatography on a silica gel (50 g) column (eluent; ethyl acetate:hexane=1:1˜1:0) to give the title compound (587.5 mg, 77% yield) as a colorless solid (mp. 107-108° C.).
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103 mg
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2,5-bis[(tetrahydropyran-2-yl)oxymethyl]benzoic acid
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77%

Synthesis routes and methods II

Procedure details

The compound (1.1274 g) obtained in Example 102-1 was dissolved in carbon tetrachloride (19.2 ml). The reaction solution was added with N-bromosuccinimide (2.417 g) and benzoyl peroxide (147.2 mg), and the whole was refluxed under heating for 6.5 hours. After having been cooled to room temperature, the reaction solution was concentrated under reduced pressure. The resultant residue was purified through silica gel column chromatography (hexane/ethyl acetate), thereby obtaining a mixture (2.4003 g) containing 2,5-bis-bromomethyl-benzoic acid methyl ester. The resultant mixture was dissolved in a 50% 1,4-dioxane aqueous solution (48 ml). The reaction solution was added with calcium carbonate (3.4823 g) and the whole was stirred at 100° C. for 16.5 hours. After having been cooled to room temperature, the reaction solution was cooled to 0° C. and concentrated hydrochloric acid was gradually added thereto to make the pH of the solution to 2. After that, the whole was stirred at room temperature for 20 minutes. The reaction solution was subjected to extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and a saturated saline solution and then dried with anhydrous sodium sulfate. After the drying agent was filtrated out, the filtrate was concentrated under reduced pressure. The resultant residue was purified through silica gel column chromatography (chloroform/ethyl acetate), thereby obtaining the subject compound (372.0 mg) as a white crystal.
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48 mL
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3.4823 g
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